2-Methoxy-4-azatricyclo[4.2.1.03,]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-azatricyclo[42103,]nonane is a complex organic compound with the molecular formula C9H15NO It is characterized by its unique tricyclic structure, which includes a nitrogen atom and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane typically involves multi-step organic reactions. One common method involves the radical C-carbonylation of methylcyclohexylamines. This process includes the generation of δ-hydroxylalkyl radicals, which react with carbon monoxide to form the corresponding acyl radicals. The cyclization is achieved under high pressure of carbon monoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Cold-chain transportation is often required to maintain the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroalkanes and lactams.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate (Pb(OAc)4) and potassium carbonate (K2CO3) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Nitroalkanes, lactams.
Reduction: Amines.
Substitution: Brominated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-azatricyclo[4.2.1.03,]nonane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of the methoxy group and the nitrogen atom in its structure allows for unique interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-4-(2-methyloxolan-3-yl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonane
- 1-Methoxycarbonyl-4-azatricyclo[2.2.1.02,6]heptane
Comparison: Compared to similar compounds, 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane is unique due to its specific tricyclic structure and the presence of a methoxy group. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H15NO |
---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-methoxy-4-azatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C9H15NO/c1-11-9-5-2-6-4-10-8(9)7(6)3-5/h5-10H,2-4H2,1H3 |
InChI-Schlüssel |
TZOOLEYBBCCZBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2CC3CNC1C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.